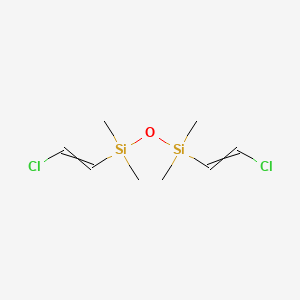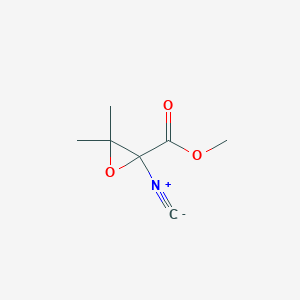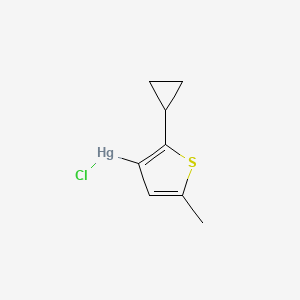silane CAS No. 93135-93-4](/img/structure/B14359953.png)
[(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with butyl and dimethyl groups, and an oxy-trimethylsilane functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of a cyclohexadiene derivative with a silane reagent under specific conditions. One common method includes:
Starting Materials: 5-Butyl-3,3-dimethylcyclohexa-1,5-diene and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silane ether bond.
Procedure: The cyclohexadiene derivative is reacted with trimethylsilyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silane group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the silane.
科学研究应用
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving silane derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silane group can participate in reactions that modify the compound’s structure, leading to different biological or chemical activities. The cyclohexadiene ring provides a stable framework that can undergo various transformations, making it a versatile compound in synthetic chemistry.
相似化合物的比较
Similar Compounds
Cyclohexadiene Derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but lack the silane group.
Silane Ethers: Compounds such as trimethylsilyl ethers have similar silane functional groups but different organic backbones.
Uniqueness
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane is unique due to the combination of a cyclohexadiene ring with a silane ether group
This detailed article provides a comprehensive overview of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
93135-93-4 |
|---|---|
分子式 |
C15H28OSi |
分子量 |
252.47 g/mol |
IUPAC 名称 |
(5-butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H28OSi/c1-7-8-9-13-10-14(16-17(4,5)6)12-15(2,3)11-13/h10,12H,7-9,11H2,1-6H3 |
InChI 键 |
QBIMJLPJMJUWGA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)

![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)


